N-ethyl-3-fluoro-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-fluoro-N-(trifluoromethyl)aniline: is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of aniline derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in aromatic coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: N-ethyl-3-fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane and trifluoroiodomethane.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can introduce a trifluoromethyl group into the aromatic ring, while coupling reactions can form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-fluoro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often explored for their potential pharmacological activities.
Industry: The compound can be used in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-ethyl-3-fluoro-N-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its fluorine and trifluoromethyl groups, which can influence the compound’s binding affinity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: N-ethyl-3-fluoro-N-(trifluoromethyl)aniline is unique due to the presence of both a fluoro and a trifluoromethyl group, which can significantly alter its chemical properties compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C9H9F4N |
---|---|
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
N-ethyl-3-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-2-14(9(11,12)13)8-5-3-4-7(10)6-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
GISSHKWIKVTDNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=CC=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.